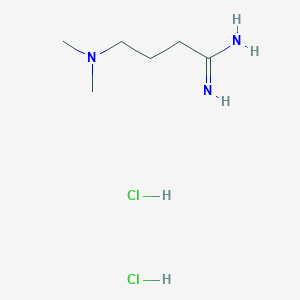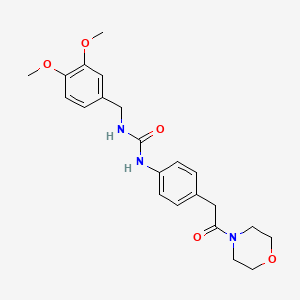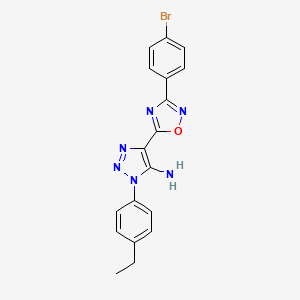
2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups. It has a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. Attached to this ring is a thioether group and a phenethylacetamide moiety. The presence of a methoxy group on the phenyl ring indicates that this compound may have some degree of polarity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole ring, thioether group, and phenethylacetamide moiety would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The thiadiazole ring, for example, might participate in reactions with electrophiles or nucleophiles. The thioether group could potentially undergo oxidation or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the methoxy group could increase its solubility in polar solvents .Mecanismo De Acción
The mechanism of action of 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenethylacetamide is not fully understood. However, it is believed that the compound exerts its biological effects by interacting with various molecular targets in the body. For example, it has been shown to modulate the activity of certain enzymes and receptors, which can lead to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific biological system being studied. For example, the compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have analgesic effects by modulating the activity of certain ion channels in sensory neurons. In addition, this compound has been shown to have anticonvulsant effects by modulating the activity of certain neurotransmitter receptors in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenethylacetamide in lab experiments is its diverse range of biological activities. This makes it a useful tool for studying various biological processes and disease states. However, one limitation of using this compound is that its mechanism of action is not fully understood. This can make it difficult to interpret experimental results and design follow-up studies.
Direcciones Futuras
There are many potential future directions for research on 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenethylacetamide. One area of research could focus on further elucidating the compound's mechanism of action. This could involve using advanced biochemical and biophysical techniques to study the interactions between the compound and its molecular targets. Another area of research could focus on developing new derivatives of the compound with improved biological activity and pharmacokinetic properties. Finally, research could also focus on testing the compound in preclinical and clinical studies to evaluate its potential therapeutic applications in various disease states.
Métodos De Síntesis
The synthesis of 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenethylacetamide involves the reaction of 4-methoxybenzoyl chloride with thiosemicarbazide in the presence of sodium hydroxide. The resulting product is then treated with ethyl chloroacetate to produce the final compound. The overall reaction can be represented as follows:
Aplicaciones Científicas De Investigación
2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenethylacetamide has been studied extensively in scientific research due to its potential therapeutic applications. The compound has been shown to possess a variety of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Propiedades
IUPAC Name |
2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-24-16-9-7-15(8-10-16)18-21-19(26-22-18)25-13-17(23)20-12-11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSKDVJWCKTVEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[1-(2-Carboxyethyl)cyclopropyl]propanoic acid](/img/structure/B2786378.png)


![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-bromobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2786383.png)
![2,3-Diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B2786385.png)
![2-(2-chlorophenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2786386.png)
![2-(3-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propyl)isoindoline-1,3-dione](/img/structure/B2786388.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(1-methyl-6-oxopyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2786390.png)
![(E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2786391.png)
